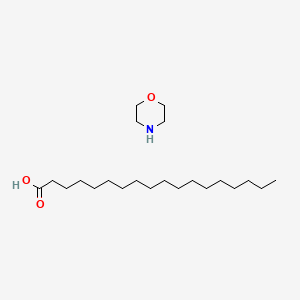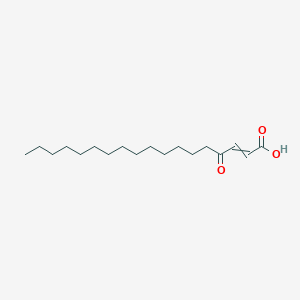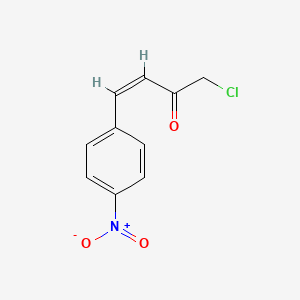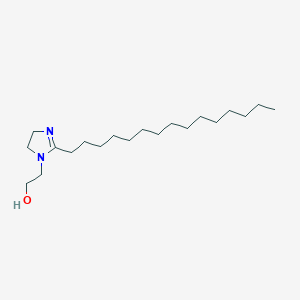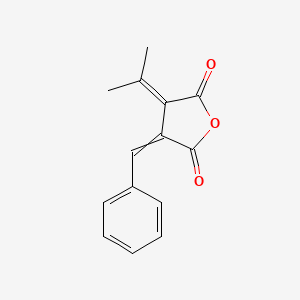
Acetone, 2,2-bis(2-chloroethyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetone, 2,2-bis(2-chloroethyl)hydrazone is an organic compound with the chemical formula C7H14Cl2N2. This compound is known for its unique structure, which includes two chloroethyl groups attached to a hydrazone moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetone, 2,2-bis(2-chloroethyl)hydrazone can be synthesized through the reaction of acetone with 2,2-bis(2-chloroethyl)hydrazine. The reaction typically involves the condensation of acetone with the hydrazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetone, 2,2-bis(2-chloroethyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazones with various functional groups.
Applications De Recherche Scientifique
Acetone, 2,2-bis(2-chloroethyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mécanisme D'action
The mechanism of action of acetone, 2,2-bis(2-chloroethyl)hydrazone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The chloroethyl groups are particularly reactive and can alkylate various biomolecules, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetone hydrazone: Similar in structure but lacks the chloroethyl groups.
2,2-bis(2-chloroethyl)hydrazine: Similar but does not have the acetone moiety.
Chloroethyl hydrazones: A class of compounds with similar reactivity due to the presence of chloroethyl groups.
Uniqueness
Acetone, 2,2-bis(2-chloroethyl)hydrazone is unique due to its combination of acetone and chloroethyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
14927-85-6 |
|---|---|
Formule moléculaire |
C7H14Cl2N2 |
Poids moléculaire |
197.10 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-(propan-2-ylideneamino)ethanamine |
InChI |
InChI=1S/C7H14Cl2N2/c1-7(2)10-11(5-3-8)6-4-9/h3-6H2,1-2H3 |
Clé InChI |
RVSFODLYNDOWNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN(CCCl)CCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


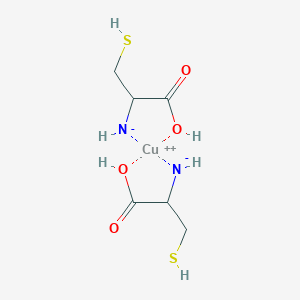

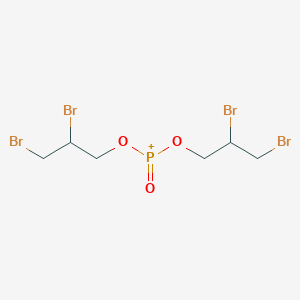
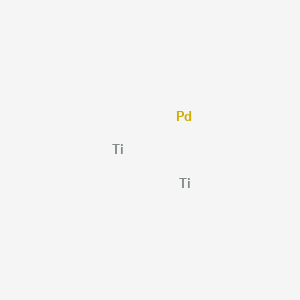
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)

